2-Nitro-9H-carbazole

Description

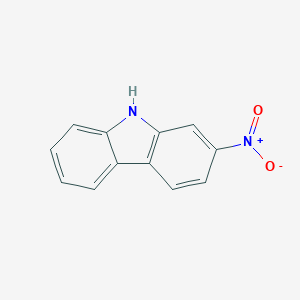

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-nitro-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2/c15-14(16)8-5-6-10-9-3-1-2-4-11(9)13-12(10)7-8/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSSFRJAJZYDBDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90161851 | |

| Record name | Carbazole, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90161851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14191-22-1 | |

| Record name | 2-Nitrocarbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14191-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitrocarbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014191221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitro-9H-carbazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249828 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbazole, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90161851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-NITROCARBAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/945F544XAH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Nitro-9H-carbazole (CAS: 14191-22-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 2-Nitro-9H-carbazole, a nitroaromatic heterocyclic compound. This document synthesizes available physicochemical data, outlines detailed experimental protocols, and visualizes its primary known biological signaling pathway.

Core Properties of this compound

This compound is a derivative of carbazole, a tricyclic aromatic compound with a wide range of applications in medicinal chemistry and materials science. The introduction of a nitro group at the 2-position significantly influences its electronic properties and biological activity.

Physicochemical and Spectral Data

Quantitative data for this compound is summarized in the tables below. It is important to note that experimentally determined values for some physical properties, such as melting and boiling points, are not consistently reported in publicly available literature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 14191-22-1 | [1][2] |

| Molecular Formula | C₁₂H₈N₂O₂ | [1][2] |

| Molecular Weight | 212.21 g/mol | [1][2] |

| Appearance | Yellow solid (predicted) | General knowledge |

| Melting Point | Not available | [3] |

| Boiling Point | Not available | [3] |

| Density | Not available | [3] |

| Solubility | Insoluble in water; soluble in organic solvents such as toluene, chloroform, and DMSO (predicted based on related compounds). | [4] |

| XLogP3 | 3.7 | [1] |

Table 2: Spectral Data for this compound

| Spectral Data Type | Key Features | Source |

| Mass Spectrometry (GC-MS) | Spectra available in the Wiley Registry of Mass Spectral Data. | PubChem |

| ¹H NMR (CDCl₃, predicted) | Aromatic protons expected in the range of 7.0-9.0 ppm. The presence of the nitro group will likely cause downfield shifts for adjacent protons. | General Chemical Principles |

| IR Spectroscopy (predicted) | Characteristic peaks for N-H stretching (~3300-3500 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), C=C stretching (~1400-1600 cm⁻¹), and asymmetric and symmetric NO₂ stretching (~1500-1550 cm⁻¹ and ~1335-1370 cm⁻¹). | General Chemical Principles |

| UV-Visible Spectroscopy (in CH₂Cl₂ for a related compound) | A related compound, 2-nitro-3-phenyl-9H-carbazole, exhibits an absorption band from 260 nm to 410 nm. | [5][6] |

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound are provided below.

Synthesis of this compound

While the original synthesis is reported in a 1951 publication by Smith and Brown, the full experimental details are not readily accessible. However, a detailed protocol for the synthesis of the related compound, 1-Nitro-9H-carbazole, provides a likely analogous procedure.[7] Alternative modern methods for carbazole synthesis are also available.[8]

Protocol: Synthesis of 1-Nitro-9H-carbazole (Adaptable for this compound) [7]

This protocol describes the synthesis of 1-Nitro-9H-carbazole and can be adapted by starting with the appropriate isomer of bromo-N-(nitrophenyl)benzenamine.

-

Reaction Setup: In a capped vial, combine 2-bromo-N-(2-nitrophenyl)benzenamine (1 equivalent), potassium carbonate (2 equivalents), and (NHC)Pd(allyl)Cl catalyst (2 mol%) in dimethylacetamide (DMAc).

-

Reaction Conditions: Heat the reaction mixture at 140°C for 150 hours in a heating block.

-

Work-up: After cooling, pour the reaction mixture into water and extract with diethyl ether (Et₂O).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of light petroleum and dichloromethane to yield the nitro-9H-carbazole as a yellow solid.

Caption: Workflow for in vitro tubulin assay.

Protocol: Caspase-3 Activity Assay (Colorimetric) [9][10][11][12] This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

-

Reagents and Materials: Cell culture, apoptosis-inducing agent (e.g., staurosporine as a positive control), cell lysis buffer, assay buffer, caspase-3 substrate (e.g., DEVD-pNA), and a microplate reader.

-

Procedure:

-

Treat cells with this compound at desired concentrations for a specified time. Include untreated and positive controls.

-

Lyse the cells and collect the cell lysate.

-

Add the cell lysate to a 96-well plate.

-

Add the caspase-3 substrate to each well and incubate at 37°C.

-

Measure the absorbance at 405 nm at various time points.

-

-

Data Analysis: An increase in absorbance at 405 nm indicates the cleavage of the substrate by active caspase-3 and thus, an induction of apoptosis.

Biological Signaling Pathway

This compound exerts its cytotoxic effects by targeting the microtubule network, a critical component of the cytoskeleton. Disruption of microtubule dynamics leads to cell cycle arrest and ultimately, apoptosis. [13] Signaling Pathway of this compound-Induced Apoptosis

Caption: Microtubule disruption by this compound.

References

- 1. 2-Nitrocarbazole | C12H8N2O2 | CID 99612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97% | CAS: 14191-22-1 | AChemBlock [achemblock.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 2-ethoxy-1-nitro-9H-carbazole | C14H12N2O3 | CID 154201372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

- 6. journals.iucr.org [journals.iucr.org]

- 7. 1-Nitro-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carbazole synthesis [organic-chemistry.org]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. biogot.com [biogot.com]

- 12. mpbio.com [mpbio.com]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Molecular Structure and Biological Activity of 2-Nitro-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, characterization, and biological activity of 2-Nitro-9H-carbazole. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of carbazole derivatives.

Molecular Structure and Properties

This compound is an aromatic heterocyclic organic compound with the chemical formula C₁₂H₈N₂O₂.[1][2] Its structure consists of a carbazole core, which is a tricyclic system with two benzene rings fused to a central five-membered nitrogen-containing ring, substituted with a nitro group at the 2-position.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₈N₂O₂ | [1][2] |

| Molecular Weight | 212.21 g/mol | [1][3] |

| IUPAC Name | This compound | [1][3] |

| CAS Number | 14191-22-1 | [1][2] |

| SMILES | C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)--INVALID-LINK--[O-] | [1] |

| InChIKey | RSSFRJAJZYDBDI-UHFFFAOYSA-N | [1] |

Synthesis and Characterization

The synthesis of this compound is most commonly achieved through the direct nitration of the parent 9H-carbazole. However, this electrophilic aromatic substitution reaction is known to be challenging in terms of regioselectivity. Traditional nitration methods typically yield a mixture of 1-nitro-, 2-nitro-, and 3-nitro-substituted isomers, necessitating purification to isolate the desired 2-nitro derivative.[4][5]

Experimental Protocol: General Synthesis by Direct Nitration

The following protocol describes a general method for the nitration of 9H-carbazole. The separation of isomers often requires chromatographic techniques.

Materials:

-

9H-Carbazole

-

Nitrating agent (e.g., nitric acid, a mixture of nitric acid and sulfuric acid, or other nitrating reagents)

-

An appropriate solvent (e.g., acetic acid, sulfuric acid)

-

Ice bath

-

Stirring apparatus

-

Purification system (e.g., column chromatography with silica gel)

Procedure:

-

Dissolve 9H-carbazole in the chosen solvent in a flask.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add the nitrating agent to the cooled solution. The temperature should be carefully controlled to prevent over-nitration and side reactions.

-

After the addition is complete, continue stirring the reaction mixture at a low temperature for a specified period.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.

-

Filter the precipitate, wash it with water until neutral, and dry it.

-

Purify the crude product, which is a mixture of nitrocarbazole isomers, using column chromatography to isolate this compound.

Spectroscopic Characterization

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| Mass Spectrometry (GC-MS) | A mass spectrum is available and confirms the molecular weight of 212.21 g/mol .[3][6] |

| ¹H NMR Spectroscopy | Expected signals include distinct aromatic protons and a broad singlet for the N-H proton. The presence of the nitro group will influence the chemical shifts of the protons on the substituted ring. |

| ¹³C NMR Spectroscopy | Expected signals include those for the aromatic carbons, with the carbon attached to the nitro group being significantly deshielded. |

| FTIR Spectroscopy | Characteristic absorption bands are expected for N-H stretching, aromatic C-H stretching, and the asymmetric and symmetric stretching of the N-O bonds in the nitro group. |

Biological Activity and Signaling Pathways

Recent studies have highlighted the potential of this compound as an anticancer agent, particularly in the context of breast cancer.[7][8]

Anticancer Activity

This compound has demonstrated significant cytotoxic activity against human breast cancer cell lines, including MCF-7 and MDA-MB-231.[7][8] Notably, it has shown selectivity, with minimal impact on the growth of normal breast epithelial cells (MCF-10A).[8]

Table 3: In Vitro Anticancer Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| MCF-7 | Breast (ER+) | 7.0 ± 1.0 | [8] |

| MDA-MB-231 | Breast (Triple-Negative) | 11.6 ± 0.8 | [8] |

| MCF-10A | Normal Breast Epithelial | > 200 | [8] |

Mechanism of Action: Microtubule Targeting

The anticancer activity of this compound is attributed to its ability to interfere with microtubule dynamics.[7][8] Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. By disrupting microtubule organization, this compound can lead to cell cycle arrest and ultimately induce apoptosis (programmed cell death) in cancer cells.[1][7]

Mutagenicity

Studies on the mutagenic activity of nitrocarbazoles have indicated that their reduced forms, aminocarbazoles, can exhibit mutagenic properties. Specifically, 2-aminocarbazole has been found to be a potent mutagen in Salmonella typhimurium tester strains.[9] This suggests that the metabolic activation of this compound to its amino derivative could be a critical factor in its biological effects.

Conclusion

This compound is a promising molecule with demonstrated anticancer activity, particularly against breast cancer cell lines. Its mechanism of action, involving the disruption of microtubule dynamics, presents a valuable avenue for the development of novel cancer therapeutics. While the synthesis of this specific isomer can be challenging due to regioselectivity issues, its potent and selective biological activity warrants further investigation. Future research should focus on optimizing its synthesis, conducting more extensive preclinical evaluations, and further elucidating its molecular targets and signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 2-Nitrocarbazole | C12H8N2O2 | CID 99612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. BJOC - Palladium-catalyzed regioselective C1-selective nitration of carbazoles [beilstein-journals.org]

- 5. Palladium-catalyzed regioselective C1-selective nitration of carbazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. A Nitrocarbazole as a New Microtubule-Targeting Agent in Breast Cancer Treatment [unige.iris.cineca.it]

- 8. A Nitrocarbazole as a New Microtubule-Targeting Agent in Breast Cancer Treatment | MDPI [mdpi.com]

- 9. Mutagenicity of aminocarbazoles and nitrocarbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical and Chemical Properties of 2-Nitro-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Nitro-9H-carbazole, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. This document summarizes its known characteristics, details relevant experimental protocols for its synthesis and analysis, and explores its potential biological significance.

Core Properties and Identifiers

This compound is a derivative of carbazole, a tricyclic structure consisting of two benzene rings fused to a central five-membered nitrogen-containing ring. The presence of the nitro group significantly influences its electronic properties and chemical reactivity.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 14191-22-1 | [1][2] |

| Molecular Formula | C₁₂H₈N₂O₂ | [1][2] |

| Molecular Weight | 212.21 g/mol | [2] |

| InChI | InChI=1S/C12H8N2O2/c15-14(16)8-5-6-10-9-3-1-2-4-11(9)13-12(10)7-8/h1-7,13H | [1] |

| InChIKey | RSSFRJAJZYDBDI-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)--INVALID-LINK--[O-] | [1] |

| Canonical SMILES | O=--INVALID-LINK--[O-] | [2] |

Physical and Chemical Properties

While extensive experimental data for this compound is not widely published, some key physical properties have been reported. A significant portion of the available data comes from computational models, which provide valuable estimates.

Table 2: Physical and Computed Properties of this compound

| Property | Value | Type | Source |

| Melting Point | 226-228 °C | Experimental | |

| Boiling Point | Not Available | - | [3] |

| Density | Not Available | - | [3] |

| XLogP3 | 3.7 | Computed | [1] |

| Hydrogen Bond Donor Count | 1 | Computed | [1] |

| Hydrogen Bond Acceptor Count | 2 | Computed | [1] |

| Rotatable Bond Count | 1 | Computed | [1] |

| Topological Polar Surface Area | 61.6 Ų | Computed | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly available in the reviewed literature. However, established procedures for closely related isomers and derivatives provide a strong basis for its preparation and characterization.

Synthesis of Nitrocarbazoles

A common route for the synthesis of nitrocarbazole isomers involves the nitration of carbazole or the cyclization of a nitro-substituted biphenyl precursor. The synthesis of the related 1-Nitro-9H-carbazole provides a relevant example of a potential synthetic route.

Experimental Protocol: Synthesis of 1-Nitro-9H-carbazole (Adaptable for 2-Nitro Isomer)

This protocol, originally for the 1-nitro isomer, can be adapted by using the appropriate starting materials to yield this compound.

-

Reaction Setup : A mixture of 2-Bromo-N-(2-nitrophenyl)benzenamine (as a precursor), potassium carbonate (K₂CO₃), and a palladium catalyst in a suitable solvent such as dimethylacetamide (DMAc) is heated in a sealed vial.

-

Reaction Conditions : The reaction mixture is typically heated at elevated temperatures (e.g., 140 °C) for an extended period (e.g., 150 hours) to facilitate the intramolecular cyclization.

-

Work-up : After cooling, the reaction mixture is poured into water and extracted with an organic solvent like diethyl ether (Et₂O).

-

Purification : The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel, using a solvent system such as a gradient of light petroleum and dichloromethane, to yield the pure nitrocarbazole product.[4][5]

Analytical Characterization

The characterization of this compound would typically involve a combination of spectroscopic techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR : The proton NMR spectrum would show characteristic signals for the aromatic protons on the carbazole ring system. The chemical shifts would be influenced by the electron-withdrawing nature of the nitro group. For the related 1-Nitro-9H-carbazole, proton signals appear in the range of δ 7.26-10.01 ppm in CDCl₃.[4][5]

-

¹³C NMR : The carbon NMR spectrum provides information on the carbon skeleton. For 1-Nitro-9H-carbazole, carbon signals are observed between δ 111.6-139.7 ppm in CDCl₃.[4][5]

Infrared (IR) Spectroscopy:

-

The IR spectrum would be expected to show strong characteristic absorption bands for the nitro group (NO₂) asymmetric and symmetric stretching vibrations, typically in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[6]

-

Other significant peaks would include those for N-H stretching of the carbazole amine (around 3400 cm⁻¹) and aromatic C-H and C=C stretching vibrations.

UV-Visible (UV-Vis) Spectroscopy:

-

The UV-Vis absorption spectrum of carbazole derivatives is characterized by intense π-π* electronic transitions. For the related 2-nitro-3-phenyl-9H-carbazole, absorption bands are observed in the range of 260 nm to 410 nm in dichloromethane.[7][8] The introduction of a nitro group is known to shift the absorption spectrum to longer wavelengths (a bathochromic shift).

Biological Activity and Signaling Pathways

While carbazole derivatives are known to possess a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties, specific data on the signaling pathways directly modulated by this compound is not available in the current literature.[9][10]

However, studies on other substituted carbazoles provide insights into potential mechanisms of action. For instance, the carbazole derivative 9-ethyl-9H-carbazole-3-carbaldehyde has been shown to exert its antitumor effects in melanoma cells through the reactivation of the p53 signaling pathway, leading to apoptosis.[11] Another carbazole compound, LCY-2-CHO, has been found to inhibit the expression of inflammatory mediators by targeting the p38 mitogen-activated protein kinase (MAPK) signaling pathway in macrophages.[12]

The mutagenic properties of some methylnitrocarbazoles have been linked to the metabolic reduction of the nitro group to reactive intermediates.[13] This suggests that the nitro group on this compound could also be a key determinant of its biological activity.

Illustrative Signaling Pathway: p53 Reactivation by a Carbazole Derivative

Due to the lack of specific pathway information for this compound, the following diagram illustrates a known pathway for a related carbazole compound to provide a conceptual framework for its potential mechanism of action.

Conclusion

This compound is a compound with well-defined chemical identifiers and computed properties. While experimental data on its physical properties are somewhat limited, established synthetic and analytical methods for related compounds provide a solid foundation for its study. The biological activities of the broader carbazole class suggest potential for this molecule in drug discovery, although its specific mechanisms of action and signaling pathways remain an area for future investigation. This guide serves as a foundational resource for researchers working with this and similar carbazole derivatives.

References

- 1. 2-Nitrocarbazole | C12H8N2O2 | CID 99612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97% | CAS: 14191-22-1 | AChemBlock [achemblock.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 1-Nitro-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.iucr.org [journals.iucr.org]

- 9. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 11. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The anti-inflammatory carbazole, LCY-2-CHO, inhibits lipopolysaccharide-induced inflammatory mediator expression through inhibition of the p38 mitogen-activated protein kinase signaling pathway in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mutagenicity of nitro- and amino-substituted carbazoles in Salmonella typhimurium. III. Methylated derivatives of 9H-carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2-Nitro-9H-carbazole: A Technical Guide to Reductive Cyclization of Nitrobiphenyls

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-Nitro-9H-carbazole and its derivatives, with a core focus on the reductive cyclization of 2-nitrobiphenyl precursors. This methodology, primarily centered around the Cadogan reaction and its modifications, offers a robust and versatile route for the construction of the carbazole nucleus, a key scaffold in numerous pharmaceutical agents and functional materials. This document details the underlying chemical pathways, provides explicit experimental protocols, and presents quantitative data for a range of synthesized carbazole derivatives.

Introduction

Carbazoles are a prominent class of nitrogen-containing heterocyclic compounds, renowned for their significant biological activities and unique photophysical properties. The synthesis of functionalized carbazoles is of paramount importance in medicinal chemistry and materials science. One of the most effective strategies for constructing the carbazole framework is through the intramolecular cyclization of 2-nitrobiphenyls. This approach, particularly the triphenylphosphine-mediated reductive cyclization, provides excellent regiocontrol and tolerance for a variety of functional groups.

Core Synthetic Pathway: The Cadogan Reaction

The primary method for synthesizing carbazoles from 2-nitrobiphenyls is the Cadogan reaction, which involves a deoxygenative cyclization.[1][2][3] This reaction is typically mediated by a phosphine reagent, such as triphenylphosphine (PPh₃), which acts as the oxygen abstractor.[1][2] The reaction proceeds through the in-situ generation of a nitrene intermediate, which then undergoes intramolecular C-H insertion to form the carbazole ring system.

The overall transformation can be depicted as follows:

Caption: General reaction pathway for the synthesis of this compound.

Experimental Protocols

The following section provides a detailed, generalized experimental protocol for the synthesis of carbazoles from 2-nitrobiphenyl derivatives via a triphenylphosphine-mediated reductive cyclization. This protocol is adapted from established literature procedures.[4]

General Procedure for Triphenylphosphine-Mediated Reductive Cyclization

-

Reaction Setup: A mixture of the desired 2-nitrobiphenyl derivative (1.0 equivalent) and triphenylphosphine (2.5 equivalents) is placed in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

-

Solvent Addition: An appropriate high-boiling solvent, such as 1,2-dichlorobenzene (o-DCB), is added to the flask (approximately 2 mL per mmol of the 2-nitrobiphenyl).

-

Inert Atmosphere: The reaction vessel is purged with an inert gas, such as nitrogen (N₂), and maintained under a positive pressure of N₂ throughout the reaction.

-

Heating: The reaction mixture is heated to reflux with vigorous stirring. The temperature of the reaction is a critical parameter, with higher boiling solvents generally affording higher yields.[1][2]

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the complete consumption of the starting 2-nitrobiphenyl is observed.

-

Workup and Purification:

-

Upon completion, the reaction is cooled to room temperature.

-

The solvent is removed under reduced pressure (high vacuum).

-

The resulting residue can be purified by one of the following methods:

-

Direct Chromatography: The crude residue is directly purified by column chromatography on silica gel.

-

Precipitation and Chromatography: The residue is slurried with a non-polar solvent (e.g., ligroin or hexane) to precipitate the triphenylphosphine oxide byproduct. The solid is removed by filtration, and the filtrate is concentrated and then purified by column chromatography.

-

-

The overall experimental workflow is illustrated in the following diagram:

Caption: A typical experimental workflow for carbazole synthesis.

Quantitative Data Summary

The triphenylphosphine-mediated reductive cyclization has been successfully applied to a variety of substituted 2-nitrobiphenyls, affording the corresponding carbazoles in good to excellent yields. The following table summarizes the yields for a selection of synthesized carbazole derivatives.

| Starting 2-Nitrobiphenyl Derivative | Corresponding Carbazole Product | Yield (%) | Reference |

| 4-Cyano-2-nitrobiphenyl | 2-Cyanocarbazole | 75 | [4] |

| 4-Formyl-2-nitrobiphenyl | 2-Formylcarbazole | 78 | [4] |

| 4-Acetyl-2-nitrobiphenyl | 2-Acetylcarbazole | - | [4] |

| 4-Benzoyl-2-nitrobiphenyl | 2-Benzoylcarbazole | 99 | [4] |

| 4-Trifluoromethyl-2-nitrobiphenyl | 2-Trifluoromethylcarbazole | 85 | [4] |

| 4'-tert-Butyl-2-nitrobiphenyl | 2-tert-Butylcarbazole | 67 | [4] |

| 4-Methoxy-2-nitrobiphenyl | 2-Methoxycarbazole | 91 | [4] |

Synthesis of 2-Nitrobiphenyl Precursors

The requisite 2-nitrobiphenyl precursors can be synthesized through various cross-coupling methodologies, with the Suzuki-Miyaura coupling being a prominent example.[5] A general approach involves the palladium-catalyzed coupling of a suitably substituted arylboronic acid with a nitro-substituted aryl halide.

General Synthesis of 2-Nitrobiphenyls via Suzuki-Miyaura Coupling

A general procedure involves the reaction of an arylboronic acid with an o-nitroaryl halide in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base, like K₂CO₃, in a suitable solvent system, typically toluene.[4] The reaction is heated to reflux until the starting materials are consumed.

Conclusion

The reductive cyclization of 2-nitrobiphenyls, particularly using triphenylphosphine, stands as a practical and efficient method for the synthesis of this compound and its derivatives.[1][6] This approach is characterized by its operational simplicity, broad functional group compatibility, and generally high yields. The ability to readily access the 2-nitrobiphenyl precursors through established cross-coupling reactions further enhances the utility of this synthetic strategy for the construction of complex carbazole-containing molecules for applications in drug discovery and materials science.

References

- 1. Triphenylphosphine-mediated reductive cyclization of 2-nitrobiphenyls: a practical and convenient synthesis of carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. researchgate.net [researchgate.net]

- 6. scite.ai [scite.ai]

An In-depth Technical Guide to the Photophysical Properties of Nitrocarbazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole and its derivatives are a well-established class of heterocyclic aromatic compounds renowned for their unique electronic and charge-transporting properties. The introduction of a nitro (NO₂) group onto the carbazole scaffold profoundly alters its electronic structure, leading to significant changes in its photophysical behavior.[1][2] These nitrocarbazole derivatives have garnered considerable interest for their potential applications in various fields, including organic electronics, fluorescent probes, and as intermediates in the synthesis of pharmacologically active molecules.[3][4][5]

This technical guide provides a comprehensive overview of the core photophysical properties of nitrocarbazole derivatives. It summarizes key quantitative data, details the experimental protocols for their characterization, and visualizes the underlying processes and experimental workflows.

Core Photophysical Properties and Data

The position and number of nitro groups on the carbazole ring are critical determinants of the photophysical properties of these derivatives. The strong electron-withdrawing nature of the nitro group can induce significant intramolecular charge transfer (ICT) characteristics, influencing the absorption and emission spectra.[3]

Below are tables summarizing the key photophysical data for a selection of nitrocarbazole derivatives, providing a comparative overview.

Table 1: Spectroscopic and Photophysical Data of Mono- and Dinitrocarbazoles in Acetonitrile [1]

| Compound | Absorption Maxima (λ_abs, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Triplet Quantum Yield (Φ_T) | Triplet Lifetime (τ_T, µs) | Phosphorescence Maxima (λ_p, nm) at 77 K |

| 1-Nitrocarbazole | 285, 340, 410 | 12000, 4500, 3000 | 0.54 | 25 | 510 |

| 3-Nitrocarbazole | 265, 300, 350 | 20000, 10000, 15000 | 0.60 | 30 | 520 |

| 1,6-Dinitrocarbazole | 290, 350, 420 | 15000, 5000, 4000 | 0.45 | 20 | 530 |

| 3,6-Dinitrocarbazole | 270, 310, 360 | 22000, 12000, 18000 | 0.50 | 28 | 540 |

Table 2: Fluorescence Data for Selected Carbazole Derivatives [6]

| Compound | Excitation Maxima (λ_ex, nm) | Emission Maxima (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ, ns) |

| 9-Phenyl-3,6-di(p-tolyl)-9H-carbazole | 295 | ~390 | 0.15 | 6-7 |

| 9-Mesityl-3,6-bis(4-methoxyphenyl)-9H-carbazole | 295 | ~390 | 0.09 | 6-7 |

Experimental Protocols

Accurate characterization of the photophysical properties of nitrocarbazole derivatives relies on a suite of spectroscopic techniques. The following sections detail the methodologies for key experiments.

UV-Visible Absorption Spectroscopy

This technique is fundamental for determining the wavelengths at which a molecule absorbs light and for quantifying its molar extinction coefficient.

-

Sample Preparation: Nitrocarbazole derivatives are dissolved in a spectroscopic-grade solvent (e.g., acetonitrile, dichloromethane) to a concentration of approximately 10⁻⁵ M. The chosen solvent must be transparent in the spectral region of interest.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is typically employed.

-

Measurement: A cuvette containing the pure solvent is used to record a baseline (blank). The absorbance spectrum of the sample solution is then recorded over a relevant wavelength range (e.g., 250-800 nm). The wavelength(s) of maximum absorption (λ_abs) are identified from the resulting spectrum.

Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about the emission properties of a molecule after it has absorbed light.

-

Sample Preparation: Samples are prepared similarly to those for UV-Vis absorption spectroscopy, ensuring the concentration is low enough to avoid inner filter effects (typically an absorbance of < 0.1 at the excitation wavelength). Solutions should be prepared with high-purity solvents to minimize quenching from impurities.

-

Instrumentation: A spectrofluorometer equipped with a xenon arc lamp as the excitation source and a sensitive detector (e.g., a photomultiplier tube) is used.

-

Measurement: The sample is excited at its absorption maximum (λ_abs). The emission spectrum is then recorded over a wavelength range starting from the excitation wavelength to the near-infrared region.

Fluorescence Quantum Yield Determination

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. A common method for its determination is the relative method, using a well-characterized standard.

-

Standard Selection: A fluorescent standard with a known quantum yield and with absorption and emission properties similar to the nitrocarbazole derivative under investigation is chosen (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

Procedure:

-

Prepare a series of dilute solutions of both the sample and the standard with accurately known absorbances at the same excitation wavelength. The absorbance values should be kept below 0.1 to ensure a linear relationship between absorbance and fluorescence intensity.

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure the fluorescence emission spectrum for each solution, ensuring identical experimental conditions (e.g., excitation and emission slit widths, detector voltage).

-

Integrate the area under the emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

-

Calculation: The quantum yield of the sample (Φ_F(sample)) is calculated using the following equation:

Φ_F(sample) = Φ_F(std) × (m_sample / m_std) × (n_sample² / n_std²)

where m is the slope of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.[7][8]

Time-Resolved Fluorescence Spectroscopy

This technique is used to measure the fluorescence lifetime (τ), which is the average time a molecule spends in the excited state before returning to the ground state via fluorescence.

-

Instrumentation: A time-correlated single photon counting (TCSPC) system is commonly used. This setup includes a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a monochromator, and a fast-timing single-photon detector.[9]

-

Measurement: The sample is excited with a short pulse of light, and the arrival times of the emitted photons are recorded relative to the excitation pulse. This process is repeated many times to build up a histogram of photon arrival times, which represents the fluorescence decay curve.

-

Data Analysis: The decay curve is fitted to an exponential function (or a sum of exponentials for more complex systems) to extract the fluorescence lifetime(s).

Transient Absorption Spectroscopy

Transient absorption spectroscopy is a powerful technique for studying the dynamics of excited states, including triplet states and other non-emissive species.

-

Instrumentation: A typical pump-probe setup is used. A high-intensity, short-pulsed laser beam (the pump) is used to excite the sample. A second, lower-intensity, broadband light pulse (the probe) is passed through the sample at a variable time delay after the pump pulse. The change in the absorbance of the probe light is measured as a function of wavelength and time delay.[10]

-

Measurement: The difference in the absorption spectrum of the sample before and after excitation by the pump pulse is recorded. This provides information about the absorption of transient species created by the pump pulse.

-

Data Analysis: The decay of the transient absorption signals at specific wavelengths is analyzed to determine the lifetimes of the excited states.

Visualizations

Experimental Workflow for Photophysical Characterization

The following diagram outlines the typical workflow for the comprehensive photophysical characterization of a novel nitrocarbazole derivative.

Caption: Workflow for photophysical characterization.

Jablonski Diagram of Key Photophysical Processes

The following Jablonski diagram illustrates the principal photophysical pathways for a nitrocarbazole derivative upon photoexcitation. These events, from absorption to emission, dictate the compound's fluorescent and phosphorescent behavior.

Caption: Jablonski diagram of key photophysical processes.

Signaling Pathways

While carbazole derivatives, in general, have been reported to influence various molecular signaling pathways, such as the p53, RAS-MAPK, and PI3K/AKT/mTOR pathways, the specific role of nitrocarbazole derivatives in these contexts, particularly in relation to their photophysical properties, is an area of ongoing research.[11] The primary focus of current research on nitrocarbazoles remains their unique photophysical and material properties.

Conclusion

Nitrocarbazole derivatives represent a fascinating class of molecules with tunable photophysical properties. The introduction of the nitro group provides a powerful tool for modifying their electronic behavior, making them promising candidates for a range of applications. A thorough understanding of their photophysical characteristics, obtained through the systematic application of the experimental techniques outlined in this guide, is crucial for the rational design and development of novel materials and probes for scientific and technological advancement.

References

- 1. researchgate.net [researchgate.net]

- 2. The photophysics of nitrocarbazoles studied by using spectroscopic, photoacoustic and luminescence techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and biological activity of some new substituted aminoacyl-carbazole derivatives. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. par.nsf.gov [par.nsf.gov]

- 7. agilent.com [agilent.com]

- 8. edinst.com [edinst.com]

- 9. chemistry.montana.edu [chemistry.montana.edu]

- 10. Transient Absorption Spectroscopy | University of Tübingen [uni-tuebingen.de]

- 11. [PDF] Diverse pharmacological actions of potential carbazole derivatives by influencing various pathways of molecular signaling | Semantic Scholar [semanticscholar.org]

Spectroscopic Profile of 2-Nitro-9H-carbazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Nitro-9H-carbazole, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document collates expected and reported spectral data from various analytical techniques, offering a foundational resource for its characterization. Detailed experimental protocols are provided to aid in the replication and validation of these findings.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for this compound. Due to the limited availability of directly published complete spectra for this specific molecule, some data points are predicted based on the known spectroscopic behavior of the carbazole nucleus and the influence of the nitro substituent.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~10.0 - 11.5 | br s | - | N-H |

| ~8.4 - 8.6 | d | ~2.0 | H-1 |

| ~8.1 - 8.3 | dd | ~8.5, 2.0 | H-3 |

| ~8.0 - 8.2 | d | ~8.0 | H-8 |

| ~7.6 - 7.8 | d | ~8.5 | H-4 |

| ~7.4 - 7.6 | m | - | H-5, H-6 |

| ~7.2 - 7.4 | t | ~7.5 | H-7 |

Solvent: DMSO-d₆. Predictions are based on data from related nitro- and phenyl-substituted carbazoles and general substituent effects on aromatic systems.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~145 - 148 | C-2 |

| ~140 - 142 | C-4a |

| ~138 - 140 | C-9a |

| ~128 - 130 | C-4b |

| ~126 - 128 | C-8a |

| ~122 - 124 | C-5 |

| ~120 - 122 | C-7 |

| ~118 - 120 | C-3 |

| ~115 - 117 | C-6 |

| ~110 - 112 | C-8 |

| ~108 - 110 | C-1 |

Solvent: DMSO-d₆. Predictions are based on data from carbazole and its derivatives.

Table 3: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Sharp | N-H Stretch |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~1520 and ~1340 | Strong | Asymmetric and Symmetric NO₂ Stretch |

| 1600 - 1450 | Medium to Strong | Aromatic C=C Bending |

| ~750 | Strong | C-H Out-of-plane Bending |

Data is based on characteristic infrared absorption frequencies for the functional groups present in the molecule.

Table 4: Mass Spectrometry Data (GC-MS)

| m/z | Relative Intensity (%) | Assignment |

| 212 | High | [M]⁺ (Molecular Ion) |

| 182 | Moderate | [M - NO]⁺ |

| 166 | Moderate to High | [M - NO₂]⁺ |

| 139 | Moderate | [M - NO₂ - HCN]⁺ |

Fragmentation pattern is predicted based on the stable carbazole core and typical fragmentation of nitroaromatic compounds.

Table 5: UV-Vis Spectroscopic Data

| λmax (nm) | Solvent | Notes |

| 260 - 410 | Dichloromethane | Broad absorption band attributed to the carbazole moiety with a nitro substituent. The nitro group causes a bathochromic (red) shift into the visible region.[1] |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. For ¹³C NMR, a higher concentration of 20-50 mg may be necessary.[2]

-

Instrumentation: Utilize a high-field NMR spectrometer, such as a Bruker 400 MHz or 500 MHz instrument.[2]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A greater number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet-forming die.

-

-

Pellet Formation: Apply pressure (typically 7-10 tons) using a hydraulic press for several minutes to form a thin, transparent or translucent pellet.[3]

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment.

-

Sample Spectrum: Mount the KBr pellet in the sample holder and place it in the spectrometer. Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).[3]

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (GC-MS):

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.[4]

-

Gas Chromatography:

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.

UV-Vis Spectroscopy

Objective: To determine the electronic absorption properties of the molecule.

Methodology:

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble, such as dichloromethane, chloroform, or ethanol.[3]

-

Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M). From this, prepare a dilute solution (e.g., 1 x 10⁻⁵ M) for analysis.[3]

-

Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Sample Measurement: Fill a cuvette with the sample solution and record the absorption spectrum over a suitable wavelength range (e.g., 200-600 nm).[3]

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Caption: Relationship between spectroscopic techniques and derived structural information.

References

In-Depth Technical Guide to the Health and Safety of 2-Nitro-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. All laboratory work should be conducted in accordance with institutional and regulatory safety protocols.

Executive Summary

2-Nitro-9H-carbazole is a nitroaromatic heterocyclic compound with potential applications in chemical synthesis and pharmaceutical research. As with many nitroaromatic compounds, it is crucial to handle this chemical with a thorough understanding of its potential health and safety hazards. This guide provides a comprehensive overview of the available toxicological data, safe handling procedures, and emergency protocols for this compound. Due to the limited specific toxicological data for this particular isomer, information from closely related nitrocarbazoles and the parent compound, carbazole, is used to provide a conservative assessment of its potential hazards. The available data suggests that this compound should be handled as a substance with potential mutagenic and carcinogenic properties.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling and storage.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₈N₂O₂ | [1] |

| Molecular Weight | 212.21 g/mol | [1] |

| CAS Number | 14191-22-1 | [2] |

| Appearance | Beige solid | [1] |

| Melting Point | 240 - 246 °C (464 - 474.8 °F) | [1] |

| Boiling Point | 355 °C (671 °F) at 760 mmHg | [1] |

| Flash Point | 220 °C (428 °F) | [1] |

| Solubility | Low water solubility | [1] |

Toxicological Information

Direct and comprehensive toxicological data for this compound is scarce in publicly available literature. Therefore, this section extrapolates potential hazards from studies on analogous compounds, including other nitrocarbazoles and the parent carbazole molecule.

Acute Toxicity

No specific LD50 (oral, dermal) or LC50 (inhalation) values for this compound have been identified in the reviewed literature. However, for the parent compound, 9H-Carbazole, the oral LD50 in rats is greater than 5000 mg/kg, suggesting low acute toxicity.[1] Given the addition of a nitro group, a more cautious approach is warranted.

Genotoxicity and Mutagenicity

Studies on various nitrocarbazoles have indicated mutagenic potential. The Ames test, a common assay for determining a chemical's mutagenic properties, has shown positive results for several nitrocarbazole isomers.

-

2-Aminocarbazole , a potential metabolite of this compound, was found to be the most active mutagen among aminocarbazole isomers in Salmonella typhimurium tester strains TA98 and TA100.[3]

-

The mutagenicity of nitrocarbazoles is largely dependent on the presence of bacterial nitroreductases, which can convert the nitro group into a reactive hydroxylamine intermediate.[4]

-

Photochemical reaction products of carbazole with nitrogen dioxide, which can form nitrocarbazoles, have shown significant mutagenic activity.[5]

This evidence strongly suggests that this compound should be considered a potential mutagen.

Carcinogenicity

There is limited evidence for a carcinogenic effect of 9H-Carbazole.[1] The International Agency for Research on Cancer (IARC) has not classified this compound. However, given the mutagenic potential of related compounds and the general concern for nitroaromatic compounds, it is prudent to handle this compound as a suspected carcinogen.

Reproductive and Developmental Toxicity

No specific data on the reproductive or developmental toxicity of this compound was found. For the parent compound, carbazole, no maternal or developmental toxicity was observed in rats at doses up to 250 mg/kg bw/day. However, the influence of the nitro group on these endpoints is unknown.

Hazard Identification and GHS Classification

| Hazard | Classification |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 (Harmful) - Assumed as a precaution |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) |

| Serious Eye Damage/Eye Irritation | Category 2A (Causes serious eye irritation) |

| Germ Cell Mutagenicity | Category 2 (Suspected of causing genetic defects) |

| Carcinogenicity | Category 2 (Suspected of causing cancer) |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) |

| Hazardous to the Aquatic Environment (Acute) | Category 1 (Very toxic to aquatic life) |

| Hazardous to the Aquatic Environment (Chronic) | Category 1 (Very toxic to aquatic life with long lasting effects) |

This classification is precautionary and should be confirmed with a formal SDS.

Experimental Protocols

Detailed experimental protocols for toxicological studies specifically on this compound are not available in the public domain. However, standard methodologies for assessing the key toxicological endpoints are well-established. The following sections outline the general principles of these protocols.

Ames Test for Mutagenicity

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical.

References

- 1. fishersci.com [fishersci.com]

- 2. 2-Nitrocarbazole | C12H8N2O2 | CID 99612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Mutagenicity of aminocarbazoles and nitrocarbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Mutagenicity of the reaction products of carbazole in the presence of nitrogen dioxide and nitrocarbazole - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Historical Synthesis of Nitrocarbazoles

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational methods for the synthesis of nitrocarbazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. This document provides a detailed overview of classical synthetic routes, focusing on direct nitration and the Graebe-Ullmann synthesis. Quantitative data is summarized for comparative analysis, and detailed experimental protocols for key historical syntheses are provided.

Introduction

Carbazole and its derivatives are a critical scaffold in the development of pharmaceuticals and functional organic materials. The introduction of a nitro group onto the carbazole core profoundly influences its electronic properties and provides a versatile chemical handle for further functionalization, making nitrocarbazoles valuable intermediates in organic synthesis. Historically, the preparation of these compounds has relied on a few core methodologies, each with its characteristic advantages and limitations regarding regioselectivity and reaction conditions. This guide delves into the seminal methods that have formed the basis for the synthesis of these important molecules.

Direct Nitration of Carbazole

The most direct and historically significant method for the synthesis of nitrocarbazoles is the electrophilic aromatic substitution of the carbazole nucleus using a nitrating agent. This method, however, typically yields a mixture of isomers, primarily the 1-nitro and 3-nitro derivatives, with the regioselectivity being highly dependent on the reaction conditions.

The nitration of carbazole proceeds via the generation of a nitronium ion (NO₂⁺) from nitric acid, which then attacks the electron-rich carbazole ring. The positions most susceptible to electrophilic attack are C3/C6 and C1/C8 due to the activating effect of the nitrogen atom.

Experimental Workflow: Direct Nitration of Carbazole

Caption: Workflow for the direct nitration of carbazole.

Quantitative Data for Direct Nitration of Carbazole

| Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-Nitrocarbazole & 3-Nitrocarbazole Mixture | Carbazole, 60% Nitric Acid | Water | 80-90 | 3 | ~80% (combined) | [1] |

| 1-Nitrocarbazole & 3-Nitrocarbazole Mixture | Carbazole, Nitric Acid | Glacial Acetic Acid | Not specified | Not specified | High | [1] |

| 3-Nitro-9-ethylcarbazole | 9-Ethylcarbazole, 70% Nitric Acid | Acetic Acid | 40 | 2 | 71 | [2] |

Experimental Protocols

Synthesis of a Mixture of 1-Nitrocarbazole and 3-Nitrocarbazole [1]

-

Materials:

-

Carbazole (50 g)

-

60% Nitric Acid (45 c.c.)

-

Water (100 c.c.)

-

Benzene

-

-

Procedure:

-

A stirred suspension of carbazole in water is warmed to 40°C for 1 hour while 60% nitric acid is added.

-

The temperature is then raised at a rate of 10°C per hour and maintained at 80-90°C for 3 hours.

-

The dried product (63 g) is digested with benzene (400 c.c.) for 2 hours.

-

The suspension is quickly cooled to room temperature. The precipitate (45.3 g) consists mainly of 3-nitrocarbazole.

-

The benzene filtrate contains a yellow product which is a molecular complex of 1-nitrocarbazole and 3-nitrocarbazole.

-

-

Separation of 1-Nitrocarbazole and 3-Nitrocarbazole: [1]

-

The yellow molecular complex from the benzene filtrate is dissolved in pyridine.

-

Addition of alcohol to the pyridine solution separates 1-nitrocarbazole in almost quantitative yield.

-

Synthesis of 3-Nitro-9-ethylcarbazole [2]

-

Materials:

-

9-Ethylcarbazole (15.0 g, 76.9 mmol)

-

70% Nitric Acid (7.3 g, 81.1 mmol)

-

Acetic Acid (250 ml)

-

Water (400 ml)

-

Acetone/Methanol for recrystallization

-

-

Procedure:

-

A solution of 7.3 g of 70% nitric acid in 50 ml of acetic acid is added dropwise to a cooled (19-21°C) solution of 15.0 g of 9-ethylcarbazole in 200 ml of acetic acid.

-

The resulting green reaction solution is heated on a water bath at 40°C for 2 hours.

-

Upon cooling, the reaction mixture is added to 400 ml of water, which results in a light green precipitate.

-

The precipitate is filtered and air-dried.

-

Recrystallization from acetone/methanol yields 13.1 g (71% yield) of 3-nitro-9-ethylcarbazole.

-

Graebe-Ullmann Synthesis

The Graebe-Ullmann synthesis is a classical method for the formation of the carbazole ring system through the thermal or photochemical decomposition of 1-arylbenzotriazoles. To synthesize a nitrocarbazole using this method, a 1-(nitrophenyl)benzotriazole is required as the starting material. The key step is the extrusion of nitrogen gas from the triazole ring to form a reactive nitrene intermediate, which then undergoes intramolecular cyclization.

Signaling Pathway: Graebe-Ullmann Synthesis of a Nitrocarbazole

References

The Carbazole Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide on the Discovery, Synthesis, and Therapeutic Potential of Carbazole Compounds

Abstract

Carbazole, a tricyclic aromatic heterocycle, has emerged from its humble origins as a coal tar byproduct to become a cornerstone in medicinal chemistry and materials science. Its rigid, planar structure and electron-rich nature make it a "privileged scaffold," capable of interacting with a diverse array of biological targets. This technical guide provides a comprehensive overview of the discovery and background of carbazole compounds, detailing their history, natural sources, synthetic methodologies, and extensive biological activities. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the carbazole nucleus in the design of novel therapeutic agents.

Discovery and Historical Background

The history of carbazole begins in the 19th century with the burgeoning coal tar industry. In 1872, German chemists Carl Graebe and Carl Glaser first isolated the parent 9H-carbazole from the anthracene distillate of coal tar.[1][2] For nearly a century, it remained largely a chemical curiosity. The turning point came with the discovery of the antimicrobial properties of murrayanine, a carbazole alkaloid isolated from the plant Murraya koenigii, which unveiled the significant pharmacotherapeutic potential of this class of compounds.[1] This discovery spurred intense interest and research into both naturally occurring and synthetic carbazole derivatives, cementing their importance in modern drug discovery.

Natural Sources of Carbazole Alkaloids

Nature is a rich repository of carbazole alkaloids, which are predominantly found in higher plants, particularly within the Rutaceae family in genera such as Murraya, Glycosmis, and Clausena.[1] These compounds have also been isolated from a variety of other natural sources, including blue-green algae, filamentous fungi, and actinomycetes.[3] The structural diversity of these natural products is vast, with many serving as inspiration for the development of new synthetic drugs.

Synthesis of the Carbazole Core

The construction of the carbazole framework is a central theme in organic synthesis, with numerous methods developed over the years. These can be broadly categorized into traditional and modern strategies.

Traditional Synthesis Methods

Classic methods, developed in the late 19th and early 20th centuries, are still relevant for the synthesis of the basic carbazole skeleton.

-

Borsche-Drechsel Cyclization: This reaction involves the acid-catalyzed cyclization of cyclohexanone arylhydrazones to form tetrahydrocarbazoles, which can then be aromatized to yield the carbazole product.[4][5] It is considered a special case of the Fischer indole synthesis.[4]

-

Graebe-Ullmann Reaction: In this method, an N-phenyl-1,2,3-benzotriazole undergoes thermal decomposition, extruding nitrogen gas to form the carbazole ring through a presumed diradical intermediate.[6]

-

Bucherer Carbazole Synthesis: This reaction synthesizes carbazoles from the reaction of aryl hydrazines and naphthols in the presence of sodium bisulfite.[4]

References

- 1. allaboutchemistry.net [allaboutchemistry.net]

- 2. youtube.com [youtube.com]

- 3. (PDF) Carbazole Derivatives as STAT Inhibitors: An Overview (2021) | Anna Caruso | 16 Citations [scispace.com]

- 4. benchchem.com [benchchem.com]

- 5. Borsche–Drechsel cyclization - Wikiwand [wikiwand.com]

- 6. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Nitro-9H-carbazole via the Cadogan Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cadogan reaction is a powerful and versatile method for the synthesis of carbazoles and other heterocyclic compounds through the reductive cyclization of nitroarenes. This process typically involves the deoxygenation of a nitro group in an ortho-substituted nitrobiphenyl or a related precursor, often mediated by trivalent phosphorus reagents like triphenylphosphine or triethyl phosphite, to form a reactive nitrene intermediate that subsequently undergoes intramolecular cyclization. This application note provides detailed protocols and comparative data for the synthesis of 2-Nitro-9H-carbazole, a valuable building block in medicinal chemistry and materials science, utilizing the principles of the Cadogan reaction.

Reaction Principle and Mechanism

The core of the Cadogan reaction is the generation of a nitrene intermediate from a nitro group. In the context of synthesizing this compound, the starting material is typically a 2,x'-dinitrobiphenyl or a related precursor. The trivalent phosphorus reagent, such as triphenylphosphine (PPh₃), acts as an oxygen scavenger, deoxygenating the nitro group to a nitrene. This highly reactive intermediate then inserts into a neighboring C-H bond of the adjacent aromatic ring to form the fused carbazole ring system. The reaction is generally carried out at elevated temperatures to facilitate both the deoxygenation and the cyclization steps.

Experimental Protocols

Two primary methodologies for the synthesis of nitro-substituted carbazoles are presented below: a classical thermal Cadogan reaction for a substituted derivative which can be adapted for the target molecule, and a related thermal decomposition of an azide which also proceeds through a nitrene intermediate to yield the parent this compound.

Protocol 1: Classical Cadogan Reaction for 2-Nitro-3-phenyl-9H-carbazole

This protocol details the synthesis of a substituted 2-nitrocarbazole and serves as a representative example of the Cadogan reaction conditions that can be adapted for the synthesis of the parent this compound from an appropriate dinitrobiphenyl precursor.[1]

Materials:

-

1,3-Dinitro-4,6-diphenylbenzene (1 mmol, 0.320 g)

-

Triphenylphosphine (2.5 mmol, 0.655 g)

-

o-Dichlorobenzene (8 mL)

-

Nitrogen atmosphere

-

Silica gel for column chromatography

-

Ethyl acetate (EA)

-

Hexanes

Equipment:

-

Two-necked round-bottom flask

-

Condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

To a two-necked round-bottom flask fitted with a condenser and under a nitrogen atmosphere, add 1,3-dinitro-4,6-diphenylbenzene (0.320 g, 1 mmol) and triphenylphosphine (0.655 g, 2.5 mmol).

-

Add o-dichlorobenzene (8 mL) to the flask.

-

Stir the reaction mixture at 200 °C (473 K) for 24 hours.

-

After 24 hours, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure at 60 °C (333 K) using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a 10% ethyl acetate in hexanes solution as the eluent.

-

Combine the fractions containing the product and evaporate the solvent to yield 2-nitro-3-phenyl-9H-carbazole as a beige solid.

Expected Yield: 86% (0.230 g).[1]

Protocol 2: Synthesis of this compound via Thermal Decomposition of an Azide

This protocol describes a reliable synthesis of the target molecule, this compound, through the thermal decomposition of o-azido-p'-nitrobiphenyl. This reaction also proceeds via a nitrene intermediate, analogous to the Cadogan reaction, and provides high yields of the desired product.[2]

Materials:

-

o-Azido-p'-nitrobiphenyl

-

Anhydrous solvent (e.g., decalin or other high-boiling inert solvent)

-

Light petroleum

-

95% Ethanol

-

Activated carbon

Equipment:

-

Round-bottom flask

-

Heating mantle with stirrer

-

Reflux condenser

-

Büchner funnel and filter flask

-

Crystallization dish

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve o-azido-p'-nitrobiphenyl in a suitable high-boiling inert solvent.

-

Heat the stirred mixture to above 170 °C for 1 hour.

-

Allow the reaction mixture to cool to room temperature and then chill in a refrigerator (5 °C) for several hours to crystallize the crude product.

-

Filter the crude product with suction, wash with cold light petroleum, and suck dry on the filter.

-

Concentrate the filtrate under reduced pressure and chill to recover a second crop of the product.

-

Combine the crude product and dissolve it in boiling 95% ethanol.

-

Add a small amount of activated carbon and heat at boiling for a few minutes.

-

Filter the hot solution and allow the filtrate to cool to room temperature and then in a refrigerator to induce crystallization.

-

Collect the purified this compound crystals by suction filtration, wash with a small amount of cold ethanol, and dry.

Expected Yield: 89–96%.[2]

Data Presentation

The following table summarizes quantitative data from various synthetic approaches to carbazoles based on the Cadogan reaction principle.

| Starting Material | Reagent/Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 1,3-Dinitro-4,6-diphenylbenzene | Triphenylphosphine | o-Dichlorobenzene | 200 | 24 h | 86 | [1] |

| o-Azido-p'-nitrobiphenyl | Thermal Decomposition | High-boiling inert solvent | >170 | 1 h | 89-96 | [2] |

| 2-Nitrobiphenyl | Triphenylphosphine (Microwave) | - | 200 W | 2 min | 96 | [3] |

| Substituted 2-Nitrobiphenyls | Triphenylphosphine | Various high-boiling solvents | High | - | 75-91 | [4] |

Visualizations

Reaction Mechanism: Cadogan Cyclization

The following diagram illustrates the generally accepted mechanism for the Cadogan reaction, involving the deoxygenation of the nitro group by triphenylphosphine to form a nitrene intermediate, which then undergoes intramolecular cyclization.

References

Suzuki Coupling in Carbazole Synthesis: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon bonds. Its application in the synthesis of carbazole derivatives is of paramount importance, enabling the construction of a diverse array of molecules with significant applications in medicinal chemistry, materials science, and electronics. This document provides detailed application notes and experimental protocols for the synthesis of carbazoles using Suzuki coupling, tailored for researchers and professionals in drug development and materials science.

Introduction to Suzuki Coupling in Carbazole Synthesis

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate. In the context of carbazole synthesis, this reaction is employed to either construct the carbazole core itself or to functionalize a pre-existing carbazole scaffold. The mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and palladium catalysts make it an exceptionally attractive method.

Key advantages of using Suzuki coupling for carbazole synthesis include:

-

Versatility: A broad range of substituted carbazoles can be synthesized by varying the coupling partners.

-

Efficiency: The reactions often proceed with high yields and selectivity.

-

Functional Group Tolerance: The reaction is compatible with a wide variety of functional groups, minimizing the need for protecting group strategies.

-

Convergent Synthesis: It allows for the late-stage introduction of molecular complexity, which is highly advantageous in drug discovery and materials development.

Applications of Synthesized Carbazole Derivatives

Carbazole derivatives synthesized via Suzuki coupling have found applications in several cutting-edge areas:

-

Pharmaceuticals: The carbazole moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties. For instance, carbazole derivatives have been investigated as inhibitors of signaling pathways such as the STAT3 and PI3K/Akt pathways, which are often dysregulated in cancer.[1][2][3] The natural product ellipticine, a potent anticancer agent, and its analogues can be synthesized using Suzuki coupling strategies.[4][5]

-

Organic Electronics (OLEDs): Carbazole-based materials are widely used in organic light-emitting diodes (OLEDs) due to their excellent hole-transporting properties, high thermal stability, and wide bandgap.[6][7] Suzuki coupling is instrumental in synthesizing host materials for phosphorescent OLEDs and thermally activated delayed fluorescence (TADF) emitters by introducing various aryl groups at the 3,6- or N-positions of the carbazole core.[8][9][10]

Quantitative Data Summary

The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling in the synthesis of various carbazole derivatives. This data allows for a comparative analysis of different catalytic systems and reaction conditions.

| Entry | Carbazole Product | Starting Materials | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |

| 1 | 2'-Nitro-biphenyl-3-carboxylic acid methyl ester | 3-(4,4,5,5-Tetramethyl-[1][4][11]dioxaborolan-2-yl)-benzoic acid methyl ester, 2-bromonitrobenzene | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene | Reflux | 10 | 85 | |

| 2 | 9-(4-fluorophenyl)-9H-carbazole | Carbazole, 4-fluorophenylboronic acid | Pd(OAc)₂ (5), Xantphos (10) | Cs₂CO₃ | Toluene | 110 | 12-24 | >95 | [12] |

| 3 | 3,6-Di(pyridin-3-yl)-9H-carbazole | 3,6-Dibromo-9H-carbazole, Pyridine-3-boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/Ethanol/Water | 100 | 24 | 88 | [11] |

| 4 | Ellipticine Analogue | Bromo-carbazole precursor, Pyridine boronic acid derivative | PdCl₂(dppf) (3) | K₂CO₃ | Dioxane/Water | 100 | 12 | 75-85 | [4] |

| 5 | N-Arylcarbazole STAT3 Inhibitor | Bromo-N-alkylcarbazole, Arylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/Ethanol/Water | 90 | 12 | 70-90 | [2] |

Experimental Protocols

This section provides detailed, step-by-step protocols for key Suzuki coupling reactions in carbazole synthesis.

Protocol 1: Synthesis of a Carbazole Precursor for Natural Product Synthesis

This protocol describes the synthesis of 2'-Nitro-biphenyl-3-carboxylic acid methyl ester, a key intermediate in the synthesis of carbazole-1- and -3-carboxylic acids, which are precursors to various carbazole alkaloids.

Materials:

-

3-(4,4,5,5-Tetramethyl-[1][4][11]dioxaborolan-2-yl)-benzoic acid methyl ester

-

2-Bromonitrobenzene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene, anhydrous

-